prostaglandin B1
Overview
Description
Prostaglandin B1 Description
Prostaglandin B1 (PGB1) is a member of the prostaglandin family, which are hormone-like substances that participate in a wide range of body functions such as the contraction and relaxation of smooth muscle, the dilation and constriction of blood vessels, control of blood pressure, and modulation of inflammation. PGB1 itself has a unique L-shaped molecular structure, which is different from the common "hairpin" shape of other prostaglandins, potentially contributing to its lower biological activity in many systems .
Synthesis Analysis
The synthesis of PGB1 has been approached through various methods. One method involves an 11-step total
Scientific Research Applications
Prostaglandin Pharmacology and Clinical Application
Prostaglandins, including prostaglandin B1, have diverse pharmacological effects and are involved in regulating blood pressure, potentially offering therapeutic value in treating hypertension and peripheral vascular diseases. Their bronchodilator effect suggests utility in asthma treatment (Karim & Hillier, 2012).
Prostaglandins and Inflammation
Prostaglandins, derived from arachidonic acid, play significant roles in sustaining homeostatic functions and mediating pathogenic mechanisms, including inflammation. They are vital in both promoting and resolving inflammation (Ricciotti & FitzGerald, 2011).
Prostaglandins in Bone Metastasis and Cancer
Research indicates that prostaglandin E receptor subtype EP4 antagonists can restore bone loss induced by malignant melanoma cells, suggesting a role for prostaglandins in cancer-related bone metastasis (Takita et al., 2007).
Prostaglandins in Reproduction and Livestock Management
Prostaglandins significantly impact reproduction in female livestock, influencing ovulation, luteal function, pregnancy maintenance, and postpartum recovery. They are used therapeutically in various reproductive disorders in animals (Weems et al., 2006).
Prostaglandins and Eicosanoid Biology
Prostaglandins, including prostaglandin B1, are part of the eicosanoid lipid mediators group, crucial in numerous homeostatic biological functions and inflammation. They act through specific G protein-coupled receptors (Funk, 2001).
Prostamide Research and Therapeutics
Prostamide research, related to prostaglandins, has led to treatments for glaucoma and eyelash hypotrichosis. Bimatoprost, a prostamide F2α, is used for these conditions and has potential applications in reducing fat deposition (Woodward et al., 2013).
Prostaglandins in Health and Disease
Prostaglandins regulate various physiological processes, including their paradoxical roles in bone metabolism. Their regulation is critical for organ-specific biological effects in health and disease (Miller, 2006).
Safety And Hazards
Future Directions
properties
IUPAC Name |
7-[2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopenten-1-yl]heptanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O4/c1-2-3-6-9-17(21)14-12-16-13-15-19(22)18(16)10-7-4-5-8-11-20(23)24/h12,14,17,21H,2-11,13,15H2,1H3,(H,23,24)/b14-12+/t17-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBHMPNRDOVPQIN-VSOYFRJCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC1=C(C(=O)CC1)CCCCCCC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@H](/C=C/C1=C(C(=O)CC1)CCCCCCC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001347609 | |
Record name | Prostaglandin B1 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001347609 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Prostaglandin B1 | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002982 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
prostaglandin B1 | |
CAS RN |
13345-51-2 | |
Record name | PGB1 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13345-51-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Prostaglandin B1 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013345512 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Prostaglandin B1 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001347609 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PROSTAGLANDIN B1 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1TYI1PJ64T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Prostaglandin B1 | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002982 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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